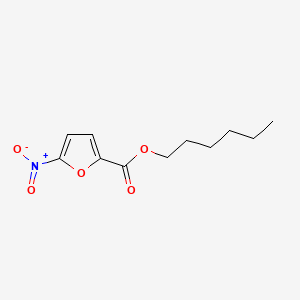![molecular formula C23H20ClN5O2S B12042974 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthoxy-5-méthylphényl)acétamide est un composé organique complexe avec une structure unique qui comprend un cycle triazole, un cycle pyridine et un groupe chlorophényle.
Méthodes De Préparation
La synthèse de 2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthoxy-5-méthylphényl)acétamide implique généralement plusieurs étapes, en commençant par la préparation du cycle triazole. Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un composé nitrile approprié. Les groupes chlorophényle et pyridine sont ensuite introduits par des réactions de substitution. La dernière étape implique la formation du groupe acétamide par une réaction d’amidation .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : l’atome de soufre dans le cycle triazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : les groupes nitro, s’ils sont présents, peuvent être réduits en amines.
Substitution : le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Amidation : le groupe acétamide peut être modifié par des réactions avec différentes amines ou acides.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d’hydrogène, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines .
Applications de la recherche scientifique
2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthoxy-5-méthylphényl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : il est étudié pour son potentiel comme agent antimicrobien, antifongique et anticancéreux.
Pharmacologie : les recherches portent sur ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux avec des propriétés uniques.
Applications De Recherche Scientifique
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Les groupes chlorophényle et pyridine peuvent améliorer l’affinité de liaison du composé à ces cibles. Le groupe acétamide peut participer à la liaison hydrogène, stabilisant davantage l’interaction du composé avec ses cibles .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés du triazole, tels que :
1,2,4-triazole-3-thiol : connu pour ses propriétés antimicrobiennes.
4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : structure similaire, mais sans groupe acétamide.
N-(2-méthoxy-5-méthylphényl)acétamide : structure similaire, mais sans cycle triazole.
La particularité de 2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthoxy-5-méthylphényl)acétamide réside dans la combinaison de ces groupes fonctionnels, ce qui peut donner lieu à des propriétés biologiques et chimiques uniques .
Propriétés
Formule moléculaire |
C23H20ClN5O2S |
|---|---|
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O2S/c1-15-3-8-20(31-2)19(13-15)26-21(30)14-32-23-28-27-22(16-9-11-25-12-10-16)29(23)18-6-4-17(24)5-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
Clé InChI |
SMHVVBRUAPCGFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)



![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)

![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)

